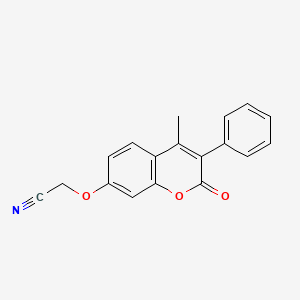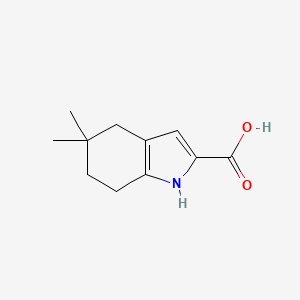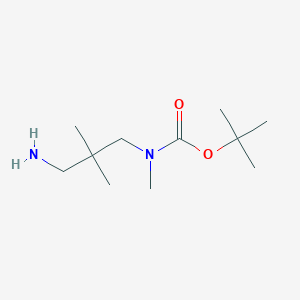![molecular formula C16H12O4 B2401766 acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester CAS No. 294853-36-4](/img/structure/B2401766.png)
acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester
Vue d'ensemble
Description
Acetic acid (11-oxo-6H-benzocbenzoxepin-2-yl) ester, also known as 2-(11-OXO-6,11-DIHYDRODIBENZO[B,E]OXEPIN-9-YL)ACETIC ACID , is an organic heterotricyclic compound . It has a formula of C16H12O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H12O4 . The InChI representation isInChI=1S/C16H12O4/c1-10(17)20-12-6-7-15-14(8-12)16(18)13-5-3-2-4-11(13)9-19-15/h2-8H,9H2,1H3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 268.265, and a monoisotopic mass of 268.07356 .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Acetic acid derivatives of tricyclic systems, including 6,11-dihydro-11-oxodibenzo[b,e]thiepin, have been synthesized and evaluated for their anti-inflammatory properties. One such compound showed high anti-inflammatory activity in animal assays and a low gastric irritation liability, making it a potential candidate for evaluation in humans (Ackrell et al., 1978).
Molecular Structure Analysis
The molecular structure of biologically active compounds like (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a related class of compounds, has been determined through X-ray diffraction and quantum chemical calculations. This research helps in understanding the dynamics and electron density of these molecules, which is crucial for their biological applications (Wang et al., 2016).
Synthesis of Thiazolidin-4-ones
Compounds based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester have been synthesized for potential antibacterial activity. Such research is pivotal in discovering new antibacterial agents (Čačić et al., 2009).
Conjugate Synthesis for Medical Applications
Research on 2-Benzoxazolon-3-yl-acetic acid has led to the synthesis of its esters with various glycols, creating conjugates with variable properties. These have significant potential in medical applications like substrate development for penicillin amidase reactions (Mincheva et al., 1994).
Novel Polycyclic Systems
Studies on the dehydration of related compounds have led to the creation of new fused pentacyclic systems, which contribute to the understanding and development of complex molecular structures for various applications (Ukhin et al., 2011).
Synthesis for Analgesic Properties
The synthesis of compounds like 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid has been investigated for potential analgesic and anti-inflammatory properties. Such research is integral to developing new non-steroidal anti-inflammatory agents (Martin et al., 1984).
Propriétés
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-10(17)20-12-6-7-15-14(8-12)16(18)13-5-3-2-4-11(13)9-19-15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDQFXMAXHPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)

![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)
![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)
![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)
![Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate](/img/structure/B2401699.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)
![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)